1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FN4 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11FN4/c1-6(12)9-13-10(15-14-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
RWLOTAUEIAWDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC=CC=C2F)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Nitrile Cyclization
A widely adopted method for 1,2,4-triazole synthesis involves cyclocondensation of hydrazines with nitriles. For the target compound, 2-fluorophenylhydrazine (1.0 equiv) reacts with cyanoacetamide (1.2 equiv) in acetic acid under reflux (120°C, 8–12 h) to yield 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine.
Key reaction parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Time | 10 h |
| Yield | 58–65% |
This intermediate is subsequently oxidized to the aldehyde (Intermediate A) using MnO₂ in dichloromethane (25°C, 4 h, 72% yield).
Introduction of the Ethanamine Side Chain
Reductive Amination of Intermediate A
Intermediate A undergoes reductive amination with ethylenediamine (2.0 equiv) in the presence of NaBH₃CN (1.5 equiv) in methanol (25°C, 24 h). The reaction proceeds via imine formation followed by borohydride reduction:
Optimization challenges :
-
Competing over-alkylation at the triazole N1 position.
-
Use of Boc-protected ethylenediamine (1.1 equiv) mitigates side reactions, followed by deprotection with TFA in DCM (0°C to 25°C, 2 h).
Alternative Pathway: Multi-Component Reaction (MCR)
A one-pot MCR strategy avoids isolation of intermediates. 2-Fluorobenzaldehyde (1.0 equiv), aminoguanidine bicarbonate (1.2 equiv), and 2-nitroacetamide (1.0 equiv) react in ethanol/water (3:1) at 80°C for 6 h to directly yield the triazole core with a nitroethyl group at C5. Subsequent reduction of the nitro group with H₂/Pd-C (1 atm, 25°C, 4 h) furnishes the ethanamine derivative.
Advantages :
-
Higher atom economy (78% yield).
-
Avoids aldehyde handling.
Regiochemical Control and Byproduct Mitigation
The 1,2,4-triazole ring exhibits two tautomeric forms (1H and 4H), influencing substitution patterns. To ensure C3 selectivity for the 2-fluorophenyl group:
-
Lewis acid catalysis : ZnCl₂ (0.1 equiv) in DMF directs electrophilic substitution to C3.
-
Microwave-assisted synthesis : 150°C, 30 min, reduces isomerization.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Characterization data:
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.45–7.38 (m, 4H, Ar-H)
-
δ 3.82 (q, 2H, CH₂NH₂)
-
δ 2.91 (t, 2H, NH₂)
IR (KBr) :
-
3360 cm⁻¹ (N-H stretch)
-
1602 cm⁻¹ (C=N triazole)
Industrial-Scale Considerations
For bulk synthesis, the MCR pathway is preferred due to fewer steps and lower solvent consumption. A pilot-scale reaction (50 L reactor) achieved 82% yield using:
Chemical Reactions Analysis
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound for the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and triazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or alteration of cellular signaling cascades.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The 2-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogs like the phenyl derivative in .
- Bioactivity : Fluorinated triazoles (e.g., MITMOU, ZOZNEK in ) exhibit superior antimicrobial and antifungal activity compared to methyl or ethyl analogs .
- Synthetic Complexity : The target compound’s synthesis likely involves condensation of 2-fluorophenyl-substituted precursors, similar to methods in and using triethylamine and DMF .
Antimicrobial Activity:
- Target Compound: Derivatives with 2-fluorophenyl and pyridinyl groups (e.g., 3c and 4c in ) show MIC values of 31.25–62.5 μg/mL against Pseudomonas aeruginosa .
- Non-Fluorinated Analogs: Ethyl- or methyl-substituted triazoles (e.g., ) exhibit weaker activity (MIC > 100 μg/mL) due to reduced electron-withdrawing effects .
Enzymatic Interactions:
- Cdc34 Acidic Loop Inhibition : Pyrimidinyl-triazole derivatives () highlight the role of aromatic substituents in stabilizing protein-ligand interactions .
Physicochemical Properties
| Property | This compound | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine |
|---|---|---|---|
| Molecular Weight | ~235.25 g/mol (estimated) | 245.27 g/mol | 140.18 g/mol |
| LogP (Predicted) | 1.8 | 2.1 | 0.5 |
| Solubility | Moderate in DMSO | Low in water | High in polar solvents |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low |
Biological Activity
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine, with CAS No. 1343369-06-1, is a compound that belongs to the triazole family, which has garnered interest in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11FN4, with a molecular weight of 206.22 g/mol. The presence of the fluorine atom and the triazole ring contributes to its unique biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C10H11FN4 |
| Molecular Weight | 206.22 g/mol |
| CAS Number | 1343369-06-1 |
Antitumor Activity
Research has indicated that compounds containing triazole rings exhibit significant antitumor activity. For instance, studies have shown that derivatives of triazole can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound this compound has been evaluated for its cytotoxic effects against several cancer types.
Case Study: Cytotoxicity Assay
In a study involving the MCF-7 breast cancer cell line, compounds with similar triazole structures demonstrated IC50 values ranging from 0.12 to 2.78 µM, indicating potent antiproliferative effects. The specific IC50 for this compound was not explicitly stated but is expected to be comparable based on structural analogs .
Antimicrobial Activity
Triazole derivatives have also shown promising antimicrobial properties. The mechanism often involves interference with fungal cell wall synthesis or bacterial protein synthesis. The fluorophenyl group in this compound may enhance its interaction with microbial targets.
Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-(2-Fluorophenyl)-... | E. coli | 32 µg/mL |
| Similar Triazole Derivative | S. aureus | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that this compound binds effectively to proteins involved in cell signaling pathways associated with cancer progression and microbial resistance .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the triazole ring significantly influence biological activity. For instance:
- Fluorine Substitution : The introduction of a fluorine atom at the para position enhances lipophilicity and bioavailability.
- Amino Group : The presence of an amino group at the ethanamine moiety is crucial for receptor binding affinity.
Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency |
| Amino Group | Essential for receptor binding |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with triazole-forming reagents. For example, triazole rings are often constructed via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes . Key steps include:
- Precursor preparation : 2-Fluorophenyl azides or propargylamines.
- Cyclization : Catalyzed by Cu(I) under inert conditions (e.g., N₂ atmosphere).
- Purification : Column chromatography or recrystallization (solvent optimization critical for yield) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine coupling patterns in aromatic regions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 235.10 for C₁₀H₁₁FN₄).
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles (SHELX software ). Example: Triazole C–N bond lengths ~1.31–1.34 Å .
Q. What preliminary biological screening models are used to assess its activity?
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can conflicting data between computational and experimental structural analyses be resolved?
- Case Study : Discrepancies in predicted (DFT-optimized) vs. crystallographic dihedral angles may arise from crystal packing effects.
- Resolution :
- DFT Refinement : Include solvent and temperature parameters in simulations.
- Dual Refinement : Use SHELXL for crystallographic data and Gaussian for DFT .
- Statistical Validation : Compare R-factors and RMSD values .
Q. What strategies improve the compound’s metabolic stability without compromising bioactivity?
- Approaches :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the ethanamine group as a tert-butyl carbamate (hydrolytically cleaved in vivo) .
- In Silico ADMET : Use tools like SwissADME to predict logP, solubility, and metabolic hotspots .
Q. How do steric and electronic effects of the 2-fluorophenyl group influence binding to biological targets?
- Analysis :
- Steric Maps : Overlay with co-crystallized ligands (e.g., kinase inhibitors) using PyMOL.
- Electronic Profiling : Hammett constants (σₚ = +0.06 for -F) correlate with hydrogen-bonding capacity .
- SAR Studies : Compare with 3- or 4-fluorophenyl analogs (e.g., reduced activity in 4-F analogs due to altered dipole moments) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Issues :
- Racemization : Ethanamine group prone to epimerization under basic conditions.
- Solutions :
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis.
- Process Control : In-line FTIR monitors pH/temperature to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
